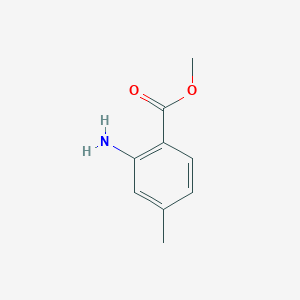

2-amino-4-metilbenzoato de metilo

Descripción general

Descripción

5-Iodo-2’-desoxiuridina (IdUrd) es un análogo nucleósido halogenado de la timidina. Es reconocido por sus propiedades antivirales y su capacidad para actuar como radiosensibilizador en el tratamiento del cáncer. IdUrd se incorpora al ADN durante la replicación, reemplazando la timidina, lo que lleva a la interrupción de la síntesis y función del ADN .

Aplicaciones Científicas De Investigación

IdUrd tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar los mecanismos de síntesis y reparación del ADN.

Medicina: Actúa como un radiosensibilizador en el tratamiento del cáncer, mejorando la efectividad de la radioterapia.

Industria: Se utiliza en la producción de compuestos radiactivos para imágenes de diagnóstico e investigación.

Mecanismo De Acción

IdUrd ejerce sus efectos al incorporarse al ADN en lugar de la timidina. Esta incorporación lleva a la formación de roturas de cadena simple y luego roturas de cadena doble, interrumpiendo la síntesis y función del ADN. El compuesto es fosforilado por la timidina quinasa e incorporado al ADN durante la replicación. Esta interrupción de la síntesis del ADN es la base de sus propiedades antivirales y radiosensibilizadoras .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

IdUrd puede sintetizarse mediante varios métodos. Un método común implica la reacción de 5-iodouracilo con oxicloruro de fósforo y dimetilanilina para producir 2,4-dicloro-5-iodopirimidina. Este intermedio se hace reaccionar luego con metóxido de sodio en metanol para producir 2,4-dimetoxi-5-iodopirimidina. Finalmente, este compuesto se convierte en IdUrd a través de una serie de pasos de desprotección y glicosilación .

Métodos de Producción Industrial

Para la producción industrial, IdUrd puede sintetizarse utilizando una reacción de desestanilación soportada por Iodogen de 5-(tri-n-butilestannyl)-2’-desoxiuridina. Este método asegura una alta estabilidad in vitro y cumple con los requisitos de las buenas prácticas de laboratorio (GLP) y las buenas prácticas clínicas (GCP) .

Análisis De Reacciones Químicas

Tipos de Reacciones

IdUrd experimenta varias reacciones químicas, incluyendo la sustitución e incorporación en el ADN. Es conocido por su capacidad para reemplazar la timidina en el ADN, lo que lleva a la formación de roturas de cadena simple y luego roturas de cadena doble .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de IdUrd incluyen oxicloruro de fósforo, dimetilanilina, metóxido de sodio e Iodogen. Las condiciones de reacción normalmente implican reflujo en metanol u otros solventes .

Principales Productos Formados

El principal producto formado a partir de la incorporación de IdUrd en el ADN es una cadena de ADN modificada con IdUrd reemplazando la timidina. Esta modificación conduce a la interrupción de la síntesis y función del ADN, que es la base de sus propiedades antivirales y radiosensibilizadoras .

Comparación Con Compuestos Similares

Compuestos Similares

5-Bromo-2’-desoxiuridina (BrdUrd): Otro análogo nucleósido halogenado con propiedades similares a IdUrd.

5-Cloro-2’-desoxiuridina (CldUrd): Un análogo nucleósido halogenado utilizado en aplicaciones similares.

Unicidad de IdUrd

IdUrd es único en su alta eficiencia como radiosensibilizador y su capacidad para incorporarse al ADN con una toxicidad mínima en comparación con otros análogos nucleósidos halogenados. Su incorporación específica al ADN viral lo hace particularmente efectivo contra virus de ADN como el virus del herpes simple .

Propiedades

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)